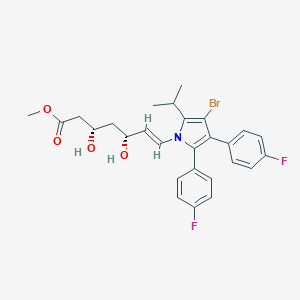

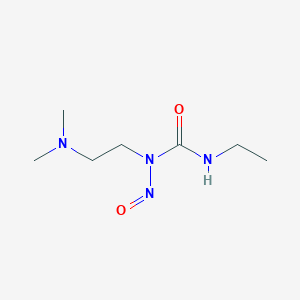

N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate, also known as 2C-H-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However,

Wirkmechanismus

N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. When this compound binds to the 5-HT2A receptor, it activates the receptor to a lesser degree than a full agonist such as LSD. This results in a less intense psychedelic experience compared to LSD. However, this compound has been shown to have a higher affinity for the 5-HT2A receptor than other psychedelics such as psilocybin and DMT.

Biochemical and Physiological Effects:

This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. It has also been shown to increase heart rate and blood pressure, which may be dangerous in individuals with pre-existing cardiovascular conditions. Additionally, this compound has been shown to produce vasoconstriction, which may lead to tissue damage in the extremities.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate in lab experiments is its potent psychedelic effects, which may allow researchers to study the neural mechanisms underlying altered states of consciousness. However, one limitation is its potential for cardiovascular side effects, which may limit its use in certain studies.

Zukünftige Richtungen

For research on N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate may include studying its effects on different subtypes of the serotonin receptor, as well as its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Additionally, research may focus on developing safer analogs of this compound with fewer cardiovascular side effects.

Synthesemethoden

The synthesis method of N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate involves the reaction of 2,5-dimethoxyphenethylamine with 4-fluoro-2-nitrobenzaldehyde to form 2-(4-fluoro-2-nitrophenyl)-2-methoxyethylamine. This intermediate is then reduced with sodium borohydride to form N-(2-bis(4-fluorophenyl)methoxy)ethylamine. The final step involves the reaction of N-(2-bis(4-fluorophenyl)methoxy)ethylamine with 2-phenylethylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate has been used in scientific research to study its effects on the central nervous system. It acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogens. Studies have shown that this compound produces potent psychedelic effects such as visual hallucinations, altered perception of time and space, and ego dissolution. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects.

Eigenschaften

CAS-Nummer |

140890-71-7 |

|---|---|

Molekularformel |

C22H39ClN2O6S |

Molekulargewicht |

483.5 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine |

InChI |

InChI=1S/C23H23F2NO.C4H4O4/c1-2-26(15-14-18-6-4-3-5-7-18)27-17-20-10-13-22(25)16-23(20)19-8-11-21(24)12-9-19;5-3(6)1-2-4(7)8/h3-13,16H,2,14-15,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

GMPALWBPFJCWPO-BTJKTKAUSA-N |

Isomerische SMILES |

CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O |

SMILES |

CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |

Kanonische SMILES |

CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |

Synonyme |

N-(2-bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate VUF 8929 VUF-8929 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

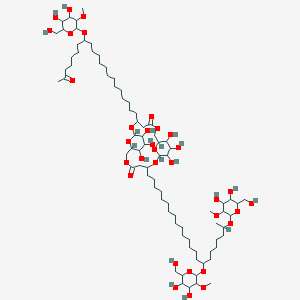

![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)

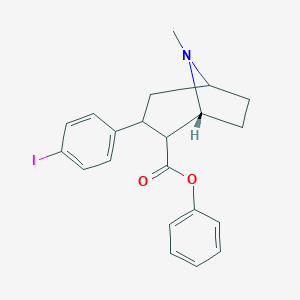

![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)

![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)

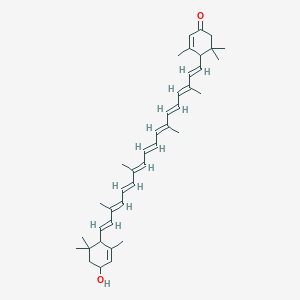

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)